Cas no 697-91-6 (2,6-dichlorocyclohexa-2,5-diene-1,4-dione)
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2,6-dichloro-p-benzoquinone
- 2,6-Dichloro-1,4-benzoquinone
- 2,6-dichlorocyclohexa-2,5-diene-1,4-dione
- 2,6-Dichloro-p-quinone
- 2,6-dichlorobenzoquinone
- 2,6-Dichloroquinone
- 2,5-Cyclohexadiene-1,4-dione, 2,6-dichloro-
- 2,6-Dichloquinone
- p-Quinone, 2,6-dichloro-
- p-BENZOQUINONE, 2,6-DICHLORO-
- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione
- JCARTGJGWCGSSU-UHFFFAOYSA-N
- NSC6211
- p-Quinone,6-dichloro-
- p-Benzoquinone,6-dic
- A9228
- 2,4-dione, 2,6-dichloro-
- InChI=1/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2
- SY028186
- Q63409002
- NSC-6211
- D0344
- 697-91-6
- 2,6-bis(chloranyl)cyclohexa-2,5-diene-1,4-dione
- DCBQ
- AC-26558
- 2,6-Dichlorobenzo-1,4-quinone
- FT-0655595
- AKOS005146277
- NSC 6211
- H11787
- SCHEMBL57203
- F9995-1273
- EINECS 211-810-0
- MFCD00037159
- WLN: L6V DVJ BG FG
- 2,6-Dichlorobenzo-1,4-quinone #
- Q-101906
- benzoquinone, 2,6-dichloro-
- NS00036953
- DTXSID7061019
- p-Benzoquinone,6-dichloro-
- CHEBI:147298
- 2,6-Dichloro-1,4-benzoquinone, 98%
- 2,6-DICHLORO-PARA-QUINONE
- EN300-216283
- C21103
- CS-0132340
- 2,6-Dichloro-2,5-cyclohexa-diene-1,4-dione
- 2,6-DCBQ
- 2,6-Dichloro-2,5-cyclohexadiene-1,4-dione; 2,6-Dichloro-p-benzoquinone; 2,6-Dichlorobenzoquinone; 2,6-Dichloroquinone; NSC 6211;
- DA-17714
-
- MDL: MFCD00037159
- Inchi: 1S/C6H2Cl2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
- InChI Key: JCARTGJGWCGSSU-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=C(C1=O)Cl)=O
Computed Properties
- Exact Mass: 175.94300
- Monoisotopic Mass: 175.943185
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Yellow powder.
- Density: 1.5138 (rough estimate)
- Melting Point: 120.0 to 123.0 deg-C
- Boiling Point: 241.5°C at 760 mmHg
- Flash Point: 98.5°C
- Refractive Index: 1.4595 (estimate)
- Water Partition Coefficient: Insoluble in water. Solubility in methanol (almost transparency).
- PSA: 34.14000
- LogP: 1.38360
- λmax: 230(H2O)(lit.)
- Sensitiveness: Sensitive to air
- Solubility: Insoluble in water
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36
- RTECS:DK4000000
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R36/37/38
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 431982-5G |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 5g |
¥1135.76 | 2023-12-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | OW014-1g |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione |
697-91-6 | 98.0%(GC&T) | 1g |
¥333.0 | 2022-05-30 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0344-5G |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | >98.0%(GC)(T) | 5g |
¥720.00 | 2024-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76625-5g |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 98% | 5g |
¥618.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X76625-200mg |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 98% | 200mg |
¥78.0 | 2023-09-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D0344-1G |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | >98.0%(GC)(T) | 1g |
¥360.00 | 2024-04-16 | |
| TRC | D432025-500mg |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 500mg |
$ 52.00 | 2023-09-07 | ||
| TRC | D432025-1g |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 1g |
$ 57.00 | 2023-09-07 | ||
| TRC | D432025-5g |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 5g |
$ 125.00 | 2023-09-07 | ||
| TRC | D432025-10g |
2,6-Dichloro-1,4-benzoquinone |
697-91-6 | 10g |
140.00 | 2021-08-14 |
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Suppliers
2,6-dichlorocyclohexa-2,5-diene-1,4-dione Related Literature
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éva Józsa,Mihály Purgel,Marianna Bihari,Péter Pál Fehér,Gábor Sustyák,Balázs Várnagy,Virág Kiss,Eszter Ladó,Katalin ?sz New J. Chem. 2014 38 588
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Virág Kiss,Gábor Lehoczki,Katalin ?sz Photochem. Photobiol. Sci. 2017 16 519
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Haiying Du,Jinhua Li,Birget Moe,Claire F. McGuigan,Xing-Fang Li Anal. Methods 2014 6 2053
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Hiroyuki Itoi,Miku Matsuura,Yuichiro Tanabe,Shoya Kondo,Takanori Usami,Yoshimi Ohzawa RSC Adv. 2023 13 2587
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Gábor Lente,James H. Espenson New J. Chem. 2004 28 847
Additional information on 2,6-dichlorocyclohexa-2,5-diene-1,4-dione
Introduction to 2,6-dichlorocyclohexa-2,5-diene-1,4-dione (CAS No. 697-91-6) and Its Emerging Applications in Chemical Biology
2,6-dichlorocyclohexa-2,5-diene-1,4-dione, identified by the chemical abstracts service number CAS No. 697-91-6, is a heterocyclic compound with a unique structural framework that has garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic diketone possesses a rigid aromatic-like core, which is functionalized with two chlorine atoms at the 2- and 6-positions, making it a versatile intermediate for synthetic chemistry. The compound's dual reactivity at the ketone and diene moieties allows for diverse chemical transformations, enabling its utility in the development of novel bioactive molecules.
The structural motif of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione is particularly intriguing due to its ability to participate in both electrophilic and nucleophilic additions. The electron-withdrawing nature of the ketone groups enhances the electrophilicity of the adjacent diene system, facilitating reactions such as Diels-Alder cycloadditions and Michael additions. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug discovery efforts. Moreover, the presence of chlorine substituents provides further opportunities for functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
In recent years, 2,6-dichlorocyclohexa-2,5-diene-1,4-dione has been explored as a key intermediate in the synthesis of pharmacologically relevant compounds. Its scaffold has been incorporated into various drug-like molecules targeting different biological pathways. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in inflammatory responses and cancer progression. The chlorine atoms serve as handles for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability.
One notable application of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione lies in its role as a precursor to bioactive heterocycles. Researchers have leveraged its reactivity to construct fused ring systems that mimic natural products with known biological activities. These include analogs of polyketides and terpenes, which have demonstrated efficacy in preclinical studies as antimicrobial and anticancer agents. The ability to generate structurally diverse derivatives from a single starting material underscores the synthetic utility of this compound.
The versatility of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione has also been recognized in materials science applications beyond pharmaceuticals. Its conjugated system makes it a candidate for organic electronic materials, such as organic semiconductors and light-emitting diodes (OLEDs). The chlorine substituents can be used to modify electronic properties, enabling tuning of charge transport characteristics. This opens up possibilities for incorporating this compound into next-generation electronic devices where precise control over molecular architecture is essential.
Recent advances in computational chemistry have further enhanced the understanding of 2,6-dichlorocyclohexa-2,5-diene-1,4-dione's reactivity. Molecular modeling studies have provided insights into transition state geometries and reaction mechanisms, guiding experimental design for more efficient synthetic routes. These computational approaches have also been used to predict novel derivatives with enhanced biological activity or improved synthetic accessibility.
The industrial production of CAS No. 697-91-6 has seen significant improvements in yield and purity over recent decades due to optimized synthetic methodologies. Continuous flow chemistry has emerged as a particularly effective approach for large-scale synthesis of this compound. This method not only improves efficiency but also reduces waste generation—a critical consideration in modern pharmaceutical manufacturing where sustainability is a key priority.
In conclusion,2,6-dichlorocyclohexa2,5-diene1,4-dione remains a cornerstone intermediate in synthetic chemistry with far-reaching implications across multiple disciplines. Its unique structural features and reactivity profile continue to inspire innovative research in drug discovery and materials science. As new methodologies emerge and our understanding deepens, CAS No.697-91-6 will undoubtedly play an integral role in shaping future advancements.
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